molecular formula C18H23N5O3 B7132638 N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide

Cat. No.: B7132638
M. Wt: 357.4 g/mol
InChI Key: LFFJHCVJMLXAHK-UHFFFAOYSA-N
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Description

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 1-methylpyrazole group and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and biological activities.

Properties

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-21-13-15(11-20-21)22-7-9-23(10-8-22)18(25)12-19-17(24)14-26-16-5-3-2-4-6-16/h2-6,11,13H,7-10,12,14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJHCVJMLXAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2)C(=O)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 1-methylpyrazole with piperazine under controlled conditions.

    Acylation Reaction: The piperazine intermediate is then subjected to an acylation reaction with 2-oxoethyl chloride to form the N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl] intermediate.

    Final Coupling: The final step involves coupling the intermediate with phenoxyacetic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies due to its piperazine and pyrazole moieties.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide exerts its effects is primarily through its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyrazole and phenoxyacetamide groups may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide

Uniqueness

N-[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-2-oxoethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 1-methylpyrazole group, in particular, differentiates it from other similar compounds, potentially offering unique binding properties and pharmacological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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